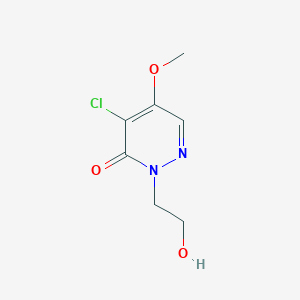

4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one

Description

Chemical Structure and Key Features: The compound 4-chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by:

- Chlorine at the 4-position.

- A methoxy group at the 5-position, contributing to electronic effects and metabolic stability.

For example, substitution reactions using NaOCH₃ or NaSCH₃ in dioxane or DMF are common (). A related multi-step synthesis involving coupling reactions (e.g., Suzuki-Miyaura) and microwave-assisted steps is described in for structurally complex derivatives.

Properties

CAS No. |

898261-83-1 |

|---|---|

Molecular Formula |

C7H9ClN2O3 |

Molecular Weight |

204.61 g/mol |

IUPAC Name |

4-chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3-one |

InChI |

InChI=1S/C7H9ClN2O3/c1-13-5-4-9-10(2-3-11)7(12)6(5)8/h4,11H,2-3H2,1H3 |

InChI Key |

JLEMEVCMRTTXOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)CCO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one typically involves the reaction of 4-chloro-5-methoxypyridazin-3(2H)-one with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of 4-chloro-2-(2-oxoethyl)-5-methoxypyridazin-3(2H)-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one exhibits notable antimicrobial activity. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is its anti-inflammatory properties. Experimental studies have shown that derivatives of pyridazine compounds can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development. The specific mechanisms by which this compound exerts these effects are still under investigation, but initial findings are promising .

Agricultural Applications

Pesticide Development

The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide. Research has indicated that pyridazine derivatives can act as effective herbicides and fungicides. The modification of the pyridazine structure may enhance efficacy and reduce toxicity to non-target organisms .

Plant Growth Regulation

Additionally, studies have explored the role of similar compounds in regulating plant growth and development. These compounds can influence hormonal pathways in plants, leading to improved growth rates and resistance to environmental stressors .

Cosmetic Formulations

Skin Care Products

The cosmetic industry is increasingly interested in incorporating active ingredients that provide therapeutic benefits to skin formulations. This compound has been investigated for its potential use in topical formulations due to its moisturizing properties and ability to enhance skin barrier function .

Stability and Efficacy Testing

Formulations containing this compound undergo rigorous testing for stability and efficacy before market introduction. Studies have demonstrated that it can be effectively combined with other cosmetic ingredients to improve product performance while ensuring safety for consumer use .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares substituents at positions 2 and 5, along with biological activities and synthesis pathways of related pyridazinones:

Key Research Findings

- Substituent Effects on Solubility :

Hydrophilic groups like 2-hydroxyethyl (target compound) contrast with lipophilic substituents (e.g., tert-butyl in ), which may influence membrane permeability and metabolic stability. - Biological Potency: Pyridazinones with pyrrolidinyl or piperidinyl groups at the 5-position () are explored in central nervous system (CNS) drug design due to their amine-related pharmacokinetics.

- Crystallographic Data: The crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-piperidinylpyridazin-3-one () reveals planar pyridazinone rings and intermolecular hydrogen bonds, critical for molecular docking studies.

Biological Activity

4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one, identified by its CAS number 898261-83-1, is a heterocyclic compound belonging to the pyridazinone class. This compound exhibits various biological activities, making it a subject of interest in pharmaceutical research. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 204.611 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 204.611 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Exact Mass | 204.030 g/mol |

| PSA (Polar Surface Area) | 64.35 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic processes, influencing cell proliferation and apoptosis.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and cancer pathways. This inhibition can lead to reduced inflammatory responses and tumor growth.

Therapeutic Applications

The compound has demonstrated potential in several therapeutic areas:

1. Anticancer Activity

Research has indicated that pyridazinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study by Li et al. (2009) reported that similar compounds showed selective toxicity towards tumor cells while sparing normal cells, suggesting a promising avenue for cancer treatment .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be beneficial in treating conditions like arthritis and other inflammatory diseases. By modulating the activity of COX and LOX enzymes, it could reduce symptoms associated with chronic inflammation.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Mechanism

A study involving animal models showed that administration of the compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent. The mechanism was linked to downregulation of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of pyridazinone derivatives often involves cyclocondensation of hydrazines with diketones or via functionalization of preformed pyridazinone cores. For example, describes a cyclocondensation approach using substituted benzaldehydes and hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF). To optimize yield, parameters such as temperature (80–120°C), stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl precursor), and catalytic bases (e.g., K₂CO₃) should be systematically tested. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How can analytical techniques differentiate this compound from structurally similar impurities?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For instance, highlights the use of HRMS (ES+) to verify molecular ions (e.g., m/z 386.1232 for a related chloro-phenyl derivative). NMR can distinguish regioisomers by comparing chemical shifts of the hydroxyethyl (-CH₂CH₂OH) and methoxy (-OCH₃) groups. Impurities like dechlorinated byproducts or hydroxylated analogs can be identified via LC-MS/MS with reverse-phase C18 columns and 0.1% formic acid in acetonitrile/water mobile phases .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Pyridazinones are susceptible to hydrolysis and photodegradation. notes that chlorinated pyridazinones may release toxic Cl⁻ upon decomposition. Store the compound in amber vials at –20°C under inert gas (N₂ or Ar) to minimize moisture and light exposure. Periodic stability testing via TLC or HPLC (e.g., using ’s C18 column method) is advised to monitor degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the hydroxyethyl and methoxy substituents?

- Methodological Answer : SAR studies require systematic substitution/modification of functional groups. For the hydroxyethyl side chain, replace it with alkyl (e.g., methyl, ethyl) or aryl groups via nucleophilic substitution (e.g., using ’s benzaldehyde condensation approach). For the methoxy group, synthesize analogs with varying alkoxy chains (ethoxy, propoxy) or replace with halogens. Biological assays (e.g., enzyme inhibition, cytotoxicity) should correlate structural changes with activity. Computational docking (using software like MOE, referenced in ) can predict binding interactions to guide synthesis .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : The chloro substituent at the 4-position is electron-withdrawing, activating the pyridazinone ring for nucleophilic attack. For example, describes nucleophilic displacement of chlorine with amines or thiols in DMSO at 60°C. Oxidation of the hydroxyethyl group to a carboxylic acid can be achieved using KMnO₄ in acidic conditions. Monitor reaction progress via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and confirm products with XRD (as in ) .

Q. How should researchers resolve contradictions in reported toxicity data for chlorinated pyridazinones?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., ’s oral-mus LD₅₀ >300 mg/kg vs. other studies) may arise from purity differences or assay protocols. Reproduce toxicity tests (e.g., OECD Guideline 423) using rigorously purified batches. Cross-validate with in vitro models (e.g., hepatocyte viability assays) and computational toxicity prediction tools (e.g., ECOSAR). Document impurity profiles via GC-MS to rule out confounding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.